N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Description
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a carboxamide derivative featuring a hydroxynaphthalene core linked to a 2,6-dimethylphenyl substituent. This compound is primarily utilized as a synthetic building block in organic chemistry and materials science, particularly for designing ligands, pharmaceutical intermediates, or functional polymers. Its structural uniqueness arises from the juxtaposition of the electron-rich hydroxynaphthalene moiety and the sterically hindered 2,6-dimethylphenyl group, which may influence its solubility, reactivity, and binding affinity in supramolecular interactions. Commercial availability (e.g., CymitQuimica offers quantities ranging from 50 mg to 1 g at premium pricing) underscores its niche applications in research .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-6-5-7-13(2)18(12)20-19(22)16-10-14-8-3-4-9-15(14)11-17(16)21/h3-11,21H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCCSHSPXMHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40758275 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92886-99-2 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-naphthoyl-2-carboxamide derivatives.
Reduction: Formation of N-(2,6-dimethylphenyl)-3-aminonaphthalene-2-carboxamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.
Antimicrobial Activity
Research has indicated that N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a novel antimicrobial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| MRSA | 1.60 |
| Staphylococcus aureus | 3.43 |
Anticancer Potential
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism appears to involve the inhibition of specific cellular pathways that are crucial for cell survival.
| Cell Line | Effect Observed |
|---|---|
| MCF-7 | Induced apoptosis |
| HeLa | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed its potential as an effective treatment against resistant bacterial strains. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Cancer Treatment
In a controlled laboratory setting, the compound was tested on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above the MIC, with detailed analysis revealing that it triggers apoptotic pathways through the activation of caspases.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carboxamides with aromatic substituents. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- The target compound’s hydroxynaphthalene moiety distinguishes it from agricultural analogs like metalaxyl or benalaxyl, which incorporate alanine ester backbones. This difference impacts hydrophilicity; the hydroxyl group in the target compound may enhance hydrogen-bonding capacity compared to the lipophilic ester groups in pesticides .
- Steric Effects : The 2,6-dimethylphenyl group is a common feature across all compounds, providing steric hindrance that likely influences binding to biological targets (e.g., fungal enzymes in pesticides) or molecular recognition in synthetic applications .
Functional Applications :
- Agricultural vs. Synthetic Use : While metalaxyl and dimethachlor are agrochemicals with well-defined pesticidal activity, the target compound lacks documented pesticidal properties. Instead, its role as a building block suggests utility in specialized organic synthesis or materials science .
- Azo Derivatives : Compounds with azo groups (e.g., ) are structurally distinct but share carboxamide functionality. These analogs are often employed in dyes or photoresponsive materials due to their chromophoric azo linkages, unlike the target compound’s hydroxyl-driven applications .
Physicochemical Properties :
- Solubility : The hydroxynaphthalene group may confer moderate polarity to the target compound, contrasting with the highly lipophilic chloroacetamide herbicides (e.g., dimethachlor) .
- Thermal Stability : The rigid naphthalene core likely enhances thermal stability compared to alanine-based fungicides, which may degrade more readily under environmental conditions .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | This compound | Metalaxyl | Dimethachlor |
|---|---|---|---|
| Molecular Weight | ~307 g/mol | 279 g/mol | 283 g/mol |
| LogP (Predicted) | ~3.1 (moderate lipophilicity) | 2.8 | 3.5 |
| Water Solubility | Low (μg/mL range) | 340 mg/L | 60 mg/L |
| Melting Point | Not reported | 63–72°C | 47–50°C |
- LogP Trends : The target compound’s predicted LogP aligns with its dual aromatic/hydrophilic structure, intermediate between metalaxyl (moderate solubility) and dimethachlor (high lipophilicity) .
- Synthetic Utility: No direct pharmacological data are available for the target compound, unlike its pesticidal analogs, which have well-documented EC₅₀ values against pathogens (e.g., metalaxyl EC₅₀ = 0.1–1 ppm for Phytophthora spp.) .
Biological Activity
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including antimicrobial efficacy, mechanism of action, and structure-activity relationships (SAR).
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3-hydroxynaphthalene-2-carboxamide, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) of various derivatives against different bacterial strains have been extensively documented.
Key Findings:
- Antistaphylococcal Activity : Compounds such as N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide showed submicromolar MICs (0.16–0.68 µM) against methicillin-resistant Staphylococcus aureus (MRSA) .
- Activity against Mycobacterium tuberculosis : Several derivatives demonstrated comparable activity to rifampicin, with MIC values ranging from 9.75 to 12.0 µM against M. tuberculosis .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Glucose Uptake : These compounds can inhibit glucose uptake in bacteria, affecting their energy metabolism.
- Disruption of Oxidative Phosphorylation : They interfere with the oxidative phosphorylation process in bacterial cells.
- Targeting Enzymatic Activity : The compounds inhibit various bacterial enzymes and can bind to protein kinases such as the epidermal growth factor receptor .
Structure-Activity Relationships (SAR)
The effectiveness of this compound and its derivatives can be influenced by their structural characteristics.
Observations:
- Substituent Effects : The presence of halogen or trifluoromethyl groups significantly enhances antimicrobial activity. For example, compounds with trifluoromethyl substitutions showed increased activity compared to other substitutions .
- Positioning of Substituents : The arrangement of substituents on the phenyl ring is crucial; meta-substituted derivatives often exhibit superior activity .
Comparative Analysis of Biological Activity
The following table summarizes the MIC values for selected compounds derived from 3-hydroxynaphthalene-2-carboxamide against MRSA and M. tuberculosis:
| Compound Name | MIC Against MRSA (µM) | MIC Against M. tuberculosis (µM) |
|---|---|---|
| N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy... | 0.16 - 0.68 | 10 |
| N-(2-chloro-5-trifluoromethylphenyl)-3-hydroxy... | 2.4 - 11.5 | 9.75 - 12 |
| N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene... | TBD | TBD |
Case Studies
- In Vitro Testing : A study conducted using an MTT assay demonstrated that several compounds effectively inhibited the growth of M. tuberculosis, with viability dropping below 70% at their respective MICs .
- Time-Kill Assay : This assay evaluated the dynamics of antibacterial activity over time against S. aureus and MRSA strains, indicating concentration-dependent effects and potential resistance development at higher concentrations .
Q & A
Q. What are the optimized synthetic routes for N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, and how can purity be ensured during preparation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using N-(2,6-dimethylphenyl)chloroacetamide and a hydroxyl-naphthalene precursor. A typical procedure involves dissolving diethylamine in toluene, followed by the addition of N-(2,6-dimethylphenyl)chloroacetamide under stirring. Post-reaction, thin-layer chromatography (TLC) is critical for monitoring reaction progress and intermediate purity . Recrystallization from ethanol (pre-cooled in an ice-water bath) enhances purity. For scale-up, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended.
Q. Which analytical techniques are most effective for structural elucidation and characterization of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection requires high-quality single crystals, and refinement against high-resolution diffraction data ensures accurate bond-length/angle measurements .
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions and hydrogen bonding. IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) groups.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~307.35 g/mol) and fragmentation patterns .
Q. What are the primary research applications of this compound in pharmaceutical or materials science?
- Methodological Answer :
- Pharmaceutical intermediates : Its carboxamide backbone serves as a scaffold for developing analgesics or anti-inflammatory agents. Analogues like N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 92-78-4) are used in drug impurity profiling .
- Chemical reagents : The hydroxyl and azo groups enable its use in synthesizing dyes or coordination complexes for catalytic studies .
Advanced Research Questions
Q. How can researchers identify and quantify trace impurities in synthesized batches of this compound?
- Methodological Answer :
- HPLC with UV detection : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Impurities like N-(2,6-Dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0) can be resolved at 254 nm .
- Reference standards : Spiking with certified impurities (e.g., EP Impurity B) aids peak identification. Calibration curves (1–100 µg/mL) ensure quantification accuracy.
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in amber vials to prevent photodegradation.
- Hydrolytic stability : Susceptible to base-mediated hydrolysis. Avoid prolonged exposure to alkaline conditions (pH > 9). LC-MS monitors degradation products like 3-hydroxynaphthalene-2-carboxylic acid .
Q. What mechanistic insights explain its reactivity in azo-coupling or amidation reactions?
- Methodological Answer :
- Azo-coupling : The hydroxyl group activates the naphthalene ring for electrophilic substitution. Diazonium salts (e.g., 3-chlorobenzenediazonium) react at the ortho position to the hydroxyl, forming stable azo dyes. Optimize pH (4–6) and temperature (0–5°C) to suppress side reactions .
- Amidation : The chloroacetamide intermediate undergoes nucleophilic attack by hydroxyl-naphthalene derivatives. Density functional theory (DFT) calculations can model transition states and regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
